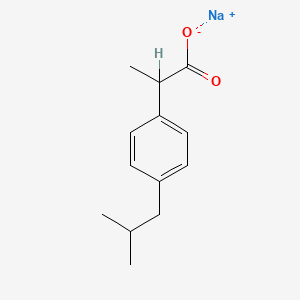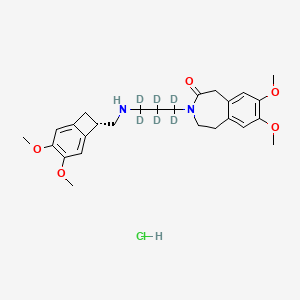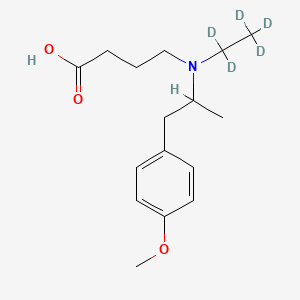![molecular formula C9[13C]H10D3FN2O5 B602730 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione CAS No. 1256490-42-2](/img/structure/B602730.png)
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione . It has a molecular formula of C10H13FN2O5 and a molecular weight of 260.22 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 260.22 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : This compound and its derivatives have been synthesized and characterized using NMR spectra and X-ray single-crystal diffraction. Such synthesis techniques are vital for understanding the compound's molecular structure and potential applications in scientific research (Li, Xiao, & Yang, 2014).
Potential Applications in Drug Development
- Anti-Tumor and Anti-Viral Potential : Some derivatives of this compound have shown potential as drugs for anti-tumor and anti-viral applications. This underscores the significance of such compounds in the development of new pharmaceuticals (Li, Xiao, & Yang, 2014).
Chemical Reactions and Properties
- Chemical Reactivity : Studies on similar fluorinated compounds have investigated their reactions with various chemical agents. Understanding these reactions is crucial for determining the compound's utility in different scientific and industrial contexts (Pimenova, Krasnych, Goun, & Miles, 2003).
Advanced Material Research
- Crystal Structure Analysis : Crystallographic studies of this compound provide insights into its potential use in advanced material research. Knowledge of crystal structure is essential for applications in material science and nanotechnology (Li, Xiao, & Yang, 2014).
Biomedical Research
- Biological Activity : Derivatives of this compound have been explored for their biological activity, including their interactions with biological systems at the molecular level. This research can contribute to the understanding of cellular processes and the development of therapeutic agents (Bobek, Kuhar, & Bloch, 1979).
properties
CAS RN |
1256490-42-2 |
|---|---|
Product Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
Molecular Formula |
C9[13C]H10D3FN2O5 |
Molecular Weight |
264.23 |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h5,7-8,14,16H,2-4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1/i1+1D3 |
SMILES |
CC1(C(C(OC1N2CCC(=O)NC2=O)CO)O)F |
Purity |
95% by HPLC; 98% atom D;98% atom 13C |
Related CAS |
863329-66-2 (unlabelled) |
tag |
Sofosbuvir Impurities |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)
![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)




